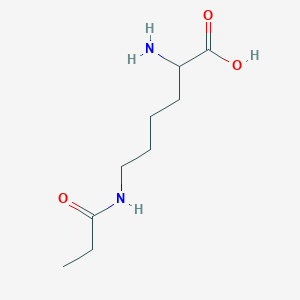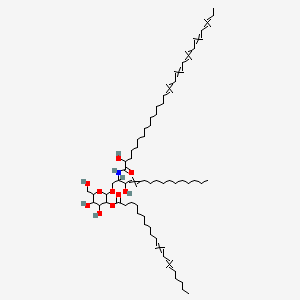
Vinyl Q resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This hybrid material exhibits enhanced performance characteristics, making it suitable for a wide range of applications. Vinyl Q resin is known for its excellent adhesive qualities, chemical stability, and resistance to environmental factors, making it a popular choice in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vinyl ester resins typically involves the reaction of epoxy resins with unsaturated carboxylic acids. One common method is the esterification of bisphenol A-based epoxy resin with methacrylic acid . The reaction is usually carried out in the presence of a catalyst, such as triphenylphosphine, and under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, vinyl ester resins are produced through a similar esterification process but on a larger scale. The process involves mixing the epoxy resin and unsaturated carboxylic acid in large reactors, followed by the addition of catalysts and heat to drive the reaction to completion. The resulting resin is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Vinyl Q resin undergoes several types of chemical reactions, including:
Oxidation: Vinyl ester resins can be oxidized to form various oxidation products, which can affect their mechanical properties and stability.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Vinyl ester resins can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and other oxidation products .
Scientific Research Applications
Vinyl Q resin has a wide range of scientific research applications, including:
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its stability and compatibility with various pharmaceuticals.
Mechanism of Action
The mechanism of action of vinyl Q resin involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of reactive vinyl groups that can undergo polymerization and cross-linking reactions. The molecular targets and pathways involved include the formation of a three-dimensional network structure that provides mechanical strength and chemical resistance .
Comparison with Similar Compounds
- Polyester Resins
- Epoxy Resins
- Polyurethane Resins
Vinyl Q resin stands out due to its unique combination of properties, making it a versatile and valuable material in various scientific and industrial applications .
Properties
Molecular Formula |
C72H125NO10 |
|---|---|
Molecular Weight |
1164.8 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-[3-hydroxy-2-(2-hydroxytriaconta-15,18,21,24,27-pentaenoylamino)hexadec-4-enoxy]-6-(hydroxymethyl)oxan-3-yl] icosa-11,14-dienoate |
InChI |
InChI=1S/C72H125NO10/c1-4-7-10-13-16-19-22-24-26-28-29-30-31-32-33-34-35-36-38-39-41-44-47-50-53-56-59-65(76)71(80)73-63(64(75)58-55-52-49-46-43-21-18-15-12-9-6-3)62-81-72-70(69(79)68(78)66(61-74)82-72)83-67(77)60-57-54-51-48-45-42-40-37-27-25-23-20-17-14-11-8-5-2/h7,10,16-17,19-20,24-27,29-30,32-33,55,58,63-66,68-70,72,74-76,78-79H,4-6,8-9,11-15,18,21-23,28,31,34-54,56-57,59-62H2,1-3H3,(H,73,80) |
InChI Key |
ZYGMNYGKOJRDKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)OC(=O)CCCCCCCCCC=CCC=CCCCCC)NC(=O)C(CCCCCCCCCCCCC=CCC=CCC=CCC=CCC=CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)
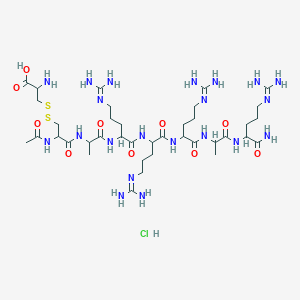
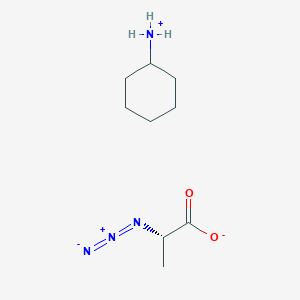
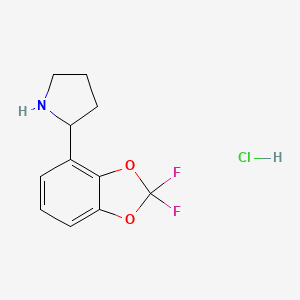

![(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)
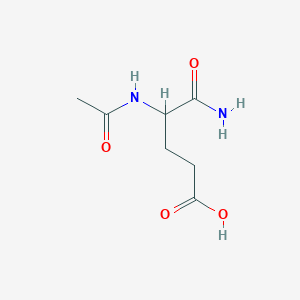

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
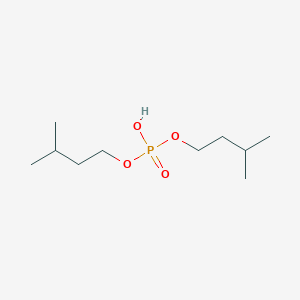
![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
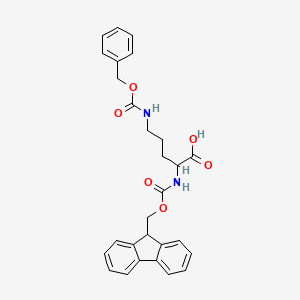
![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)
